molecular formula C18H19N3OS2 B11638437 N-(3,4-dimethylphenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide

N-(3,4-dimethylphenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B11638437
M. Wt: 357.5 g/mol
InChI Key: JLTRKTNVGLKINL-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 5 and 4. The sulfanyl (-S-) linker bridges the pyrimidine ring to an acetamide group, which is further substituted with a 3,4-dimethylphenyl moiety. Its synthesis likely involves nucleophilic substitution between a thiol-containing pyrimidine intermediate and a chloroacetamide derivative, as seen in analogous structures .

Properties

Molecular Formula

C18H19N3OS2

Molecular Weight

357.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

InChI

InChI=1S/C18H19N3OS2/c1-10-5-6-14(7-11(10)2)21-15(22)8-23-17-16-12(3)13(4)24-18(16)20-9-19-17/h5-7,9H,8H2,1-4H3,(H,21,22)

InChI Key

JLTRKTNVGLKINL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2C(=C(S3)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the thienopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the dimethylphenyl group and the formation of the sulfanylacetamide linkage. Common reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to several analogs based on modifications to its core scaffold, substituents, or linker groups. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Molecular Weight (g/mol) Melting Point (°C) Pharmacological Notes Reference
N-(3,4-Dimethylphenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide (Target) Baseline structure: 5,6-dimethylthienopyrimidine, sulfanyl linker, 3,4-dimethylphenyl 413.52* Not reported Unknown bioactivity -
N-(4-Ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Hexahydro ring (saturated), 4-oxo group, 4-ethylphenyl substituent ~525.65* Not reported Potential kinase modulation due to hexahydro core
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide Oxygen linker (oxy instead of sulfanyl), benzodioxin substituent 423.45* Not reported Enhanced solubility due to oxygen linker
N-(2,6-Dimethylphenyl)-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetamide Amino linker (-NH- instead of -S-), 2,6-dimethylphenyl substituent 380.47* Not reported Possible DNA intercalation from amino group
N-(2-Ethylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide 4-Oxo group, 3-ethyl substituent on pyrimidine, 2-ethylphenyl 453.59* Not reported Oxo group may enhance metabolic stability
N-{4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide Oxygen linker, para-substituted phenyl group 314.0 ([M+H]+) 202–203 Moderate yield (56%); unconfirmed activity

*Molecular weights estimated using chemical formula calculators.

Structure-Activity Relationship (SAR) Insights

In contrast, the oxy (-O-) analog (e.g., ) could improve solubility but reduce electrophilic reactivity . Replacement of the sulfanyl group with an amino (-NH-) linker () introduces hydrogen-bonding capability, which might improve interactions with nucleic acids or enzymes .

Substituent Modifications: 3,4-Dimethylphenyl vs. 4-Ethylphenyl: The larger ethyl group in may increase lipophilicity, affecting membrane permeability. 5,6-Dimethylthienopyrimidine Core: Methyl groups likely enhance metabolic stability by blocking oxidation sites.

Ring Saturation: Saturated hexahydrobenzothienopyrimidine cores () could adopt conformations that favor binding to hydrophobic pockets in proteins, contrasting with the planar aromatic system of the target compound .

Biological Activity

N-(3,4-dimethylphenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound characterized by its unique thieno[2,3-d]pyrimidine core and various substituents. This compound has garnered attention in biological research due to its potential pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of various enzymes and receptors, influencing cellular pathways related to disease processes. Detailed studies are required to elucidate the exact mechanisms involved.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . Research has shown that it can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

  • Case Study 1 : A study demonstrated that treatment with this compound reduced cell viability in breast cancer cell lines by inducing apoptosis through the mitochondrial pathway .
  • Case Study 2 : Another investigation highlighted its efficacy in inhibiting tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In vitro assays have revealed that it possesses significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Antiviral Activity

Emerging research indicates that this compound may exhibit antiviral properties , particularly against RNA viruses. Preliminary data suggest that it can inhibit viral replication by interfering with viral entry or replication processes within host cells. Further studies are needed to confirm these effects and elucidate the underlying mechanisms.

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thieno[2,3-d]pyrimidine Core : Cyclization of appropriate precursors under controlled conditions.
  • Substitution Reactions : Introduction of the dimethylphenyl group via nucleophilic substitution.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.

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